molecular formula C13H16FNO2 B1335793 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid CAS No. 1030610-75-3

1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid

Cat. No. B1335793
M. Wt: 237.27 g/mol
InChI Key: WRCCKEVVICUODU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid is a chemical compound that is part of a class of organic molecules known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as 4-fluorobenzyl moieties and piperidine rings, are frequently studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid often involves multi-step organic reactions. For instance, a neuroleptic agent with a 4-fluorobenzyl group was synthesized using a Friedel-Crafts reaction followed by ring-opening, ketalization, condensation with piperidine, and subsequent hydrolysis and debenzylation steps . Another method for synthesizing a 4-fluorobenzyl piperidine derivative utilized the Grignard reaction followed by deoxygenation and heteroatomic ring saturation . These methods highlight the complexity and versatility of synthetic approaches for compounds containing fluorobenzyl and piperidine structures.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of a 4-fluorobenzyl piperidine derivative was confirmed by elemental analysis, IR, and NMR spectra . Crystallographic analysis is another powerful tool used to determine the structure of compounds, as seen in the study of a 4-(ethoxycarbonyl)piperazin-1-yl benzoic acid, where the conformation of the piperazine ring and its dihedral angle with the benzene ring were described .

Chemical Reactions Analysis

The chemical reactivity of compounds with 4-fluorobenzyl and piperidine components can be diverse. For example, the synthesis of a 4-fluorobenzyl piperidine derivative involved a reductive amination, amide hydrolysis, and N-alkylation . These reactions are indicative of the functional group transformations that such compounds can undergo, which is essential for the development of new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure. For instance, the crystal structure of a related compound provided insights into its conformation and intermolecular interactions, which can influence its solubility, stability, and reactivity . The presence of a fluorine atom in the benzyl group can affect the compound's lipophilicity and electronic properties, which are important factors in drug design and development.

Scientific Research Applications

Synthesis for Metabolic Studies

Derivatives of this compound have been synthesized for metabolic studies. For instance, 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for use in these studies, highlighting the compound's relevance in understanding metabolic pathways (I. Nakatsuka, K. Kawahara, A. Yoshitake, 1981).

Antibacterial Activity

Chemical analogs of 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid have been investigated for their antibacterial properties. Quinolones derived from similar compounds demonstrated significant antibacterial activities, making them potential candidates for developing new antibiotics (J. Sheu, Yeh‐long Chen, K. Fang, Tai‐Chi Wang, C. Tzeng, Chien-Fang Peng, 1998).

Synthetic Intermediate for Amines

The compound and its derivatives serve as versatile intermediates in synthesizing a wide range of amines containing a substituted piperidine subunit. This shows its significance in the field of synthetic organic chemistry, offering a general route to optically pure piperidines (H. P. Acharya, D. Clive, 2010).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCCKEVVICUODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391703
Record name 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid

CAS RN

1030610-75-3
Record name 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid
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